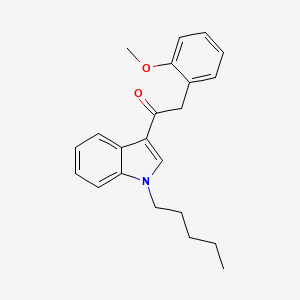
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
Overview
Description
JWH 250, also known as 1-pentyl-3-(2-methoxyphenylacetyl)indole, is a synthetic cannabinoid from the phenylacetylindole family. It was developed by John W. Huffman and acts as an agonist at both the CB1 and CB2 cannabinoid receptors. This compound is known for its analgesic properties and has been used in scientific research to study the endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 250 typically involves the reaction of 1-pentylindole with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, forming the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of JWH 250 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
JWH 250 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, ketones, alcohols, and carboxylic acids, depending on the specific reaction and conditions used .
Scientific Research Applications
JWH 250 has been extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying synthetic cannabinoids and their interactions with cannabinoid receptors.
Biology: Researchers use it to investigate the endocannabinoid system and its role in physiological processes.
Industry: JWH 250 is used in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
JWH 250 exerts its effects by binding to the CB1 and CB2 cannabinoid receptors. It mimics the action of endogenous cannabinoids, leading to the activation of these receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in various physiological effects such as analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a naphthalene ring.
JWH 073: Similar structure but with a different alkyl chain length.
Uniqueness of JWH 250
JWH 250 is unique due to its 2-methoxyphenylacetyl group, which distinguishes it from other JWH compounds that typically have a naphthalene ring. This structural difference influences its binding affinity and potency at cannabinoid receptors, making it a valuable compound for research .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLSJIQJQKDDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235556 | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-43-2 | |
| Record name | JWH 250 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-250 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-250 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What analytical techniques have proven effective in identifying and quantifying JWH-250 in various samples?
A2: Paper spray ionization mass spectrometry (PS-MS) has emerged as a valuable tool for detecting JWH-250 in complex matrices []. This technique offers high sensitivity, allowing for the identification of trace amounts of the compound in samples like herbal mixtures. The method's versatility and ability to analyze different sample types make it particularly well-suited for forensic applications, such as identifying the presence of JWH-250 in seized materials [].
- Moura, F. C. S., et al. (2020). Paper spray ionization mass spectrometry applied to forensic chemistry – drugs of abuse, inks and questioned documents. Analytica Chimica Acta, 1104, 155-164.
- Banks, M. L., et al. (2013). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 344(1), 117–125.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)




